1,3-Bis(3,5-dichlorophenyl)urea
Overview
Description
COH-SR4 is a novel investigational compound known for its potent anti-cancer and anti-adipogenic properties. It has shown significant efficacy against drug-resistant lung cancer and other types of cancer, including melanoma and breast cancer. Additionally, COH-SR4 has been found to improve glucose control and insulin sensitivity, making it a promising candidate for the treatment of obesity and related metabolic disorders .
Mechanism of Action
Target of Action
The primary targets of 1,3-Bis(3,5-dichlorophenyl)urea, also known as COH-SR4, are cancer cells, specifically melanoma and lung cancer cells . The compound interacts with these cells, inhibiting their survival and clonogenic potential .
Mode of Action
COH-SR4 interacts with its targets by inducing apoptosis, a process of programmed cell death . It also inhibits the activity of Glutathione S-transferase (GST), an enzyme involved in detoxification . Additionally, COH-SR4 induces G2/M phase cell cycle arrest, halting the cell cycle and preventing cell division .
Biochemical Pathways
The compound affects multiple signaling pathways in cancer cells. It decreases the levels of proteins such as pAkt, vimentin, fibronectin, CDK4, and cyclin B1, which are involved in cell survival, migration, and cell cycle regulation . It also increases the levels of proteins such as pAMPK, Bim, and cleaved PARP, promoting apoptosis .
Pharmacokinetics
The compound is orally administered in animal models, suggesting it has good bioavailability .
Result of Action
The action of COH-SR4 results in decreased survival and inhibited clonogenic potential of cancer cells . It also leads to apoptosis and G2/M phase cell cycle arrest . In animal models, COH-SR4 effectively inhibits tumor burdens .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various biomolecules, leading to changes in cellular processes . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
1,3-Bis(3,5-dichlorophenyl)urea has been shown to inhibit the survival and clonogenic potential of melanoma cells, inducing apoptosis . It also leads to G2/M phase cell cycle arrest . In lung cancer cells, it has been found to induce apoptosis and inhibit survival and clonogenic potential .
Molecular Mechanism
It has been suggested that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed to effectively inhibit tumor burdens in both syngeneic and nude mouse models of melanoma .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Oral administration of 4 mg/kg of the compound has been shown to effectively inhibit tumor burdens in melanoma models .
Preparation Methods
The synthesis of COH-SR4 involves several steps, including the activation of AMP-activated protein kinase (AMPK). The compound is typically prepared through a series of chemical reactions that involve the use of specific reagents and conditions. Industrial production methods for COH-SR4 are still under investigation, but the compound has been successfully synthesized in laboratory settings for research purposes .
Chemical Reactions Analysis
COH-SR4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, COH-SR4 has been shown to inhibit the antioxidant activity of the mercapturic acid pathway, leading to the deactivation of multiple pathways that protect cancer cells while simultaneously activating pathways that induce cancer cell self-destruction .
Scientific Research Applications
COH-SR4 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In the field of medicine, COH-SR4 has shown promise in treating drug-resistant lung cancer, melanoma, and breast cancer. It has also been found to improve glucose control and insulin sensitivity, making it a potential treatment for obesity and related metabolic disorders. In addition, COH-SR4 has been used in research studies to investigate its effects on adipocyte differentiation and lipid accumulation .
Comparison with Similar Compounds
COH-SR4 is unique in its ability to activate AMP-activated protein kinase (AMPK) and inhibit adipocyte differentiation. Similar compounds include other AMPK activators, such as metformin and AICAR. COH-SR4 has shown greater efficacy in inhibiting cancer cell growth and improving glucose control compared to these compounds. Additionally, COH-SR4 has been found to have a broader range of applications, including its use in treating drug-resistant cancers and metabolic disorders .
Properties
IUPAC Name |
1,3-bis(3,5-dichlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O/c14-7-1-8(15)4-11(3-7)18-13(20)19-12-5-9(16)2-10(17)6-12/h1-6H,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVJIWVUYNTBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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